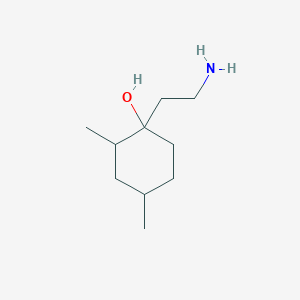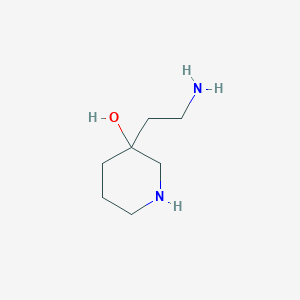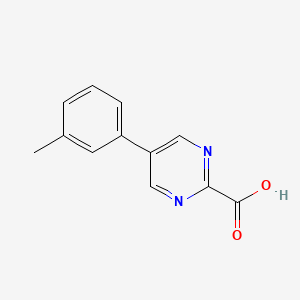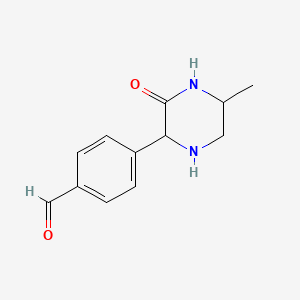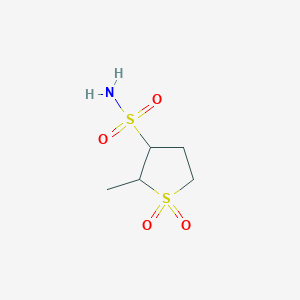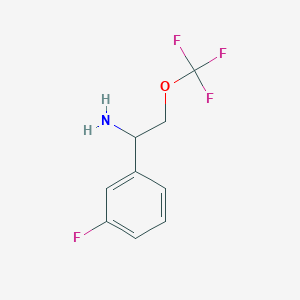
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is an organic compound characterized by the presence of a fluorophenyl group and a trifluoromethoxy group attached to an ethanamine backbone
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-fluorobenzaldehyde with trifluoromethoxyamine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity and efficacy.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine can be compared with other similar compounds such as:
1-(4-Ethoxy-3-fluorophenyl)ethan-1-amine: This compound has an ethoxy group instead of a trifluoromethoxy group, which can lead to differences in chemical reactivity and biological activity.
1-(3-Fluorophenyl)-2-methoxyethan-1-amine: The presence of a methoxy group instead of a trifluoromethoxy group can result in variations in physical and chemical properties.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
NVOWTQXNDDDMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


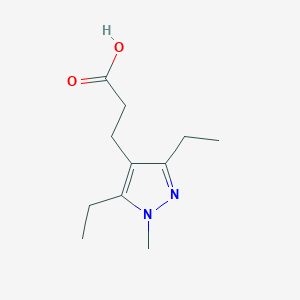
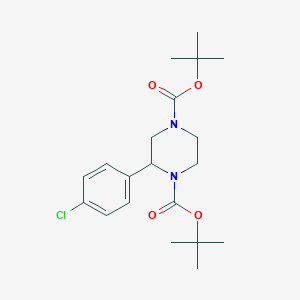
![1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine](/img/structure/B15252768.png)

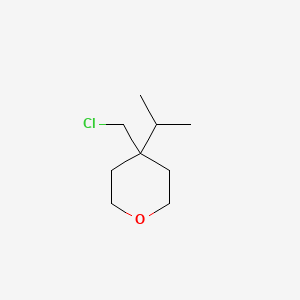
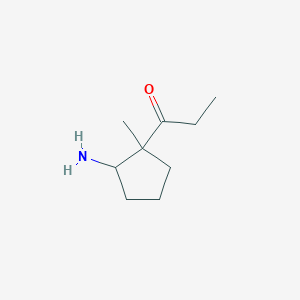
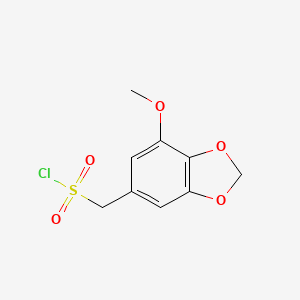
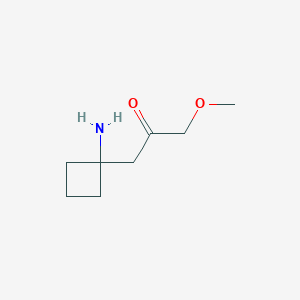
![2-[6-(benzyloxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B15252813.png)
